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molecular formula C10H11N3O B8561550 5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one

5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one

Cat. No. B8561550
M. Wt: 189.21 g/mol
InChI Key: NYNAOCLGASJWEY-UHFFFAOYSA-N
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Patent
US06432944B1

Procedure details

To a solution of 5(R,S)-azido-4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one (1.5 g, 7 mmol) in EtOAc (150 mL) was added 10% Pd on carbon (50 mg) and stirred under an atmosphere of hydrogen. The reaction was closely monitored by TLC using EtOAc as eluent. The reaction was complete after 1 h (TLC) and then filtered the catalyst over a pad of celite. The solvent was removed and the 5(R,S)-amino-4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one was dried under high vacuum. This amine product was used immediately in the coupling reactions with various amino acids to yield Formula IIC products.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=[N:7][N:6]([CH3:15])[C:5]1=[O:16])=[N+]=[N-]>CCOC(C)=O.[Pd]>[NH2:1][CH:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=[N:7][N:6]([CH3:15])[C:5]1=[O:16]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(N=CC2=C1C=CC=C2)C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
(TLC) and then filtered the catalyst over a pad of celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the 5(R,S)-amino-4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to yield Formula IIC products

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1C(N(N=CC2=C1C=CC=C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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